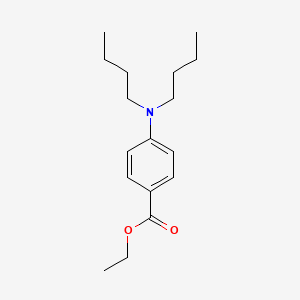

Ethyl 4-(dibutylamino)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H27NO2 |

|---|---|

Molecular Weight |

277.4 g/mol |

IUPAC Name |

ethyl 4-(dibutylamino)benzoate |

InChI |

InChI=1S/C17H27NO2/c1-4-7-13-18(14-8-5-2)16-11-9-15(10-12-16)17(19)20-6-3/h9-12H,4-8,13-14H2,1-3H3 |

InChI Key |

NWNKZQUQSOUYQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (based on related compounds) |

| N-H | Stretching | ~3300-3400 |

| C-H (aliphatic) | Stretching | ~2850-2960 |

| C=O (ester) | Stretching | ~1710-1720 |

| C-N | Stretching | ~1250-1350 |

| C-O (ester) | Stretching | ~1100-1250 |

| Aromatic C-H | Bending (out-of-plane) | ~750-850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

¹H NMR: The ¹H NMR spectrum of Ethyl 4-(dibutylamino)benzoate provides information about the different types of protons and their neighboring atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum is expected to show distinct signals for the aromatic protons, the ethyl ester protons, and the protons of the two butyl groups attached to the nitrogen atom. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. chemicalbook.com

| ¹H NMR Data for Ethyl 4-(butylamino)benzoate in CDCl₃ | |

| Assignment | Shift (ppm) |

| Aromatic (ortho to C=O) | 7.860 |

| Aromatic (ortho to N) | 6.531 |

| -OCH₂CH₃ | 4.307 |

| -NHCH₂- | 3.141 |

| -NHCH₂CH₂- | 1.595 |

| -NH(CH₂)₂CH₂- | 1.417 |

| -OCH₂CH₃ | 1.352 |

| -NH(CH₂)₃CH₃ | 0.951 |

| ¹³C NMR Data for Ethyl 4-(butylamino)benzoate | |

| Assignment | Shift (ppm) |

| C=O | 167.1 |

| Aromatic C-N | 151.0 |

| Aromatic C-H (ortho to C=O) | 131.5 |

| Aromatic C-C=O | 118.9 |

| Aromatic C-H (ortho to N) | 111.9 |

| -OCH₂CH₃ | 60.1 |

| -NCH₂- | 43.2 |

| -NCH₂CH₂- | 31.2 |

| -NCH₂CH₂CH₂- | 20.3 |

| -OCH₂CH₃ | 14.5 |

| -NCH₂CH₂CH₂CH₃ | 13.9 |

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular weight of this compound is 277.42 g/mol .

GC-MS and LC-MS: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is first separated from a mixture and then ionized. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragment ions are then measured. For Ethyl 4-(butylamino)benzoate, a related compound, the mass spectrum shows a molecular ion peak at m/z 221. chemicalbook.com A significant fragment is observed at m/z 178, which corresponds to the loss of the ethyl group (-CH₂CH₃) and a proton. chemicalbook.comchemicalbook.com Another major fragment appears at m/z 150, resulting from the cleavage of the butyl group. chemicalbook.comchemicalbook.com The fragmentation pattern of this compound is expected to show similar cleavages, particularly the loss of the ethyl and butyl groups.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Profiles

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. A closely related compound, Ethyl 4-(dimethylamino)benzoate (B8555087), exhibits a strong absorption maximum (λmax) at approximately 310 nm in ethanol (B145695). photochemcad.com This absorption is characteristic of the π → π* transition within the aromatic system, which is influenced by the electron-donating amino group and the electron-withdrawing ester group. The absorption profile of this compound is expected to be similar, with the λmax potentially showing slight shifts depending on the solvent polarity. For instance, another related compound, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, displays λmax values of 256 nm in ethanol and 253 nm in cyclohexane (B81311) and n-hexane. mdpi.com

Fluorescence Emission Characteristics and Quantum Yields

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Ethyl 4-(dimethylamino)benzoate is known to be fluorescent, with a quantum yield of 0.29 in cyclohexane when excited at 290 nm. photochemcad.comomlc.org The fluorescence arises from the excited singlet state and is sensitive to the molecular environment. The emission spectrum of this compound would provide insights into its excited state properties and potential applications in areas like fluorescent probes.

Solid-State Structural Analysis via X-ray Diffraction

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound was not found in the search results, the crystal structure of the related compound Ethyl 4-(dimethylamino)benzoate has been determined. researchgate.net Such an analysis for this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state, offering a complete picture of its molecular geometry. For example, the crystal structure of ethyl 4-(3-chlorobenzamido)benzoate was determined to be in the triclinic space group P-1. eurjchem.com

Single Crystal X-ray Diffraction Analysis of Ethyl 4-(dimethylamino)benzoate

Single-crystal X-ray diffraction studies of Ethyl 4-(dimethylamino)benzoate have provided precise insights into its three-dimensional molecular architecture. The analysis reveals that the molecule is nearly planar. The refinement of the crystal structure data allows for the accurate determination of bond lengths and angles within the molecule.

Lattice Parameters and Crystallographic System Analysis of Ethyl 4-(dimethylamino)benzoate

The crystallographic analysis of Ethyl 4-(dimethylamino)benzoate shows that it crystallizes in the monoclinic system with the space group P2₁/a. iucr.orgnih.govresearchgate.net The unit cell parameters and other crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₅NO₂ | iucr.orgnih.gov |

| Formula Weight | 193.24 g/mol | iucr.orgnih.gov |

| Crystal System | Monoclinic | iucr.orgnih.govresearchgate.net |

| Space Group | P2₁/a | iucr.orgresearchgate.net |

| a (Å) | 12.6949 (8) | iucr.orgnih.gov |

| b (Å) | 6.6596 (4) | iucr.orgnih.gov |

| c (Å) | 12.8529 (9) | iucr.orgnih.gov |

| β (°) | 98.672 (11) | iucr.orgnih.gov |

| Volume (ų) | 1074.20 (12) | iucr.orgnih.gov |

| Z | 4 | iucr.orgnih.gov |

| Temperature (K) | 293 | iucr.orgnih.gov |

| Radiation | Mo Kα | iucr.orgnih.gov |

| Density (calculated) (Mg/m³) | 1.195 | researchgate.net |

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Energy

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, where the molecule exists in its lowest energy state. This process involves calculating key parameters such as bond lengths, bond angles, and dihedral angles.

For a molecule like Ethyl 4-(dibutylamino)benzoate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to find its most stable conformation. researchgate.net In studies of the analogous compound Ethyl 4-aminobenzoate (B8803810) (EAB), DFT has been used to evaluate optimized geometrical parameters. researchgate.net The geometry optimization for this compound would involve the complex interplay between the planar phenyl ring and the flexible dibutylamino and ethyl ester groups. The nitrogen atom of the dibutylamino group is expected to have a pyramidal geometry, and the butyl chains would adopt a staggered conformation to minimize steric hindrance.

Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations of Analogues Note: These are predicted values based on standard bond lengths and data from analogous structures.

| Parameter | Predicted Value (Å or °) | Description |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Carbonyl group of the ester. |

| C-O Bond Length | ~1.35 Å | Ester C-O single bond. |

| C-N Bond Length | ~1.38 Å | Aromatic C to Amino N bond. |

| N-C Bond Length | ~1.47 Å | Amino N to Butyl C bond. |

| C-C-N-C Dihedral | Variable | Describes the rotation around the C-N bond. |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich dibutylamino group and the adjacent benzene (B151609) ring. smolecule.com The electron-donating nature of the alkyl groups on the nitrogen atom increases the energy of the HOMO compared to a primary amine like in EAB. The LUMO is anticipated to be concentrated on the electron-withdrawing ethyl benzoate (B1203000) portion of the molecule, particularly the carbonyl group.

A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive. nih.gov Theoretical studies on similar compounds show that complexation can significantly reduce the energy gap. For instance, the energy gap of a related Schiff base, EMAB, was found to be 2.904 eV, which decreased upon complexation with metal ions. rsc.org The presence of the strong electron-donating dibutylamino group in this compound would likely result in a relatively small HOMO-LUMO gap compared to unsubstituted benzoate esters, indicating a potential for high reactivity and charge transfer capabilities.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and delocalization of electron density within a molecule. uni-muenchen.de It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)), which indicates the intensity of the interaction. researchgate.net

For this compound, the most significant charge transfer interactions are expected to involve the lone pair electrons of the nitrogen and oxygen atoms. Key NBO interactions would include:

n(N) → π(aromatic ring):* Delocalization of the nitrogen lone pair into the antibonding orbitals of the benzene ring. This interaction is characteristic of amino-substituted benzenes and contributes significantly to the molecule's electronic structure.

n(O) → π(C=O):* Delocalization of the lone pairs from the ester oxygen atoms into the antibonding orbital of the carbonyl group.

π(aromatic ring) → π(C=O):* Intramolecular charge transfer from the phenyl ring to the carbonyl group.

In studies of related molecules, these types of hyperconjugative interactions are shown to stabilize the molecule. The magnitude of these interactions, calculated via second-order perturbation theory, reveals the extent of electron delocalization and the stability it confers upon the molecular system. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): The most electron-rich region would be around the carbonyl oxygen atom of the ester group, making it the primary site for electrophilic attack or hydrogen bonding. The nitrogen atom of the dibutylamino group would also exhibit a negative potential, though it might be partially shielded by the bulky butyl groups.

Positive Potential (Blue): The hydrogen atoms of the butyl and ethyl groups, as well as the aromatic hydrogens, would show positive potential.

MEP analysis of similar structures like EAB confirms that the carbonyl oxygen is a primary site for electrophilic interaction. researchgate.net This mapping provides a visual guide to the molecule's reactivity and intermolecular interaction patterns. nih.govresearchgate.net

Theoretical Prediction and Correlation with Experimental Spectroscopic Data

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data such as FT-IR and FT-Raman vibrational frequencies. researchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. researchgate.net

For this compound, theoretical calculations would predict characteristic vibrational modes:

C=O Stretching: A strong band expected in the 1700-1720 cm⁻¹ region.

C-N Stretching: A band in the 1350-1250 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ range.

C-H Stretching: Bands from the alkyl chains and aromatic ring around 3000-2850 cm⁻¹.

While experimental spectra for this specific compound are not detailed in the provided context, studies on EAB have shown a strong correlation between DFT-calculated and experimentally recorded FT-IR and FT-Raman spectra, validating the accuracy of the computational approach. researchgate.net

Quantitative Structure-Property Relationships (QSPR) for Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their physicochemical properties using mathematical models. nih.gov This is achieved by calculating molecular descriptors, which are numerical values that encode information about the molecule's topology, geometry, or electronic structure.

For this compound, several key molecular descriptors have been computationally determined. nih.gov

Table 2: Computed Molecular Descriptors for this compound

| Descriptor | Value | Significance | Source |

|---|---|---|---|

| Molecular Weight | 263.39 g/mol | The mass of one mole of the substance. | nih.gov |

| XLogP3 | 5.2 | A computed value for the octanol-water partition coefficient (logP). A higher value indicates greater lipophilicity (fat-solubility). nih.gov The butyl chains contribute significantly to this high value. | nih.gov |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties. | nih.gov |

These descriptors are invaluable in fields like medicinal chemistry and materials science for predicting the behavior and properties of novel compounds without the need for extensive experimental synthesis and testing. nih.govunesp.br

Photophysical Properties and Excited State Dynamics

Absorption and Emission Characteristics of Aminobenzoate Esters

Aminobenzoate esters, particularly those with dialkylamino groups at the 4-position, exhibit characteristic absorption and emission spectra that are sensitive to their molecular structure and environment. The absorption spectrum is dominated by an intense band corresponding to the π→π* electronic transition. This transition has significant charge-transfer character, where electron density moves from the nitrogen lone pair of the amino group to the π-system of the phenyl ring and the carbonyl group upon excitation.

For instance, Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) shows a strong absorption peak around 310 nm in ethanol (B145695). photochemcad.com The position of this band is influenced by the solvent, a phenomenon known as solvatochromism.

The fluorescence of these compounds is particularly noteworthy. They often exhibit dual fluorescence, especially in polar solvents, which is attributed to the existence of multiple excited states. A "normal" locally excited (LE) state gives rise to a higher-energy emission band, while a lower-energy, highly polar, and red-shifted emission band originates from a stabilized intramolecular charge transfer (ICT) state. nih.gov The emission from the ICT state is often significantly shifted to longer wavelengths (a large Stokes shift), indicating a substantial reorganization of the molecule and its surrounding solvent shell in the excited state.

Table 1: Absorption and Emission Data for Selected 4-(Dialkylamino)benzoate Esters

| Compound | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) |

|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | Ethanol | 310 nm | - |

| Ethyl 4-(dimethylamino)benzoate | Cyclohexane (B81311) | - | ~350 nm (LE) |

| Ethyl 4-(dimethylamino)benzoate | Acetonitrile (B52724) | - | ~450 nm (ICT) |

Data compiled from various sources for illustrative purposes. LE = Locally Excited, ICT = Intramolecular Charge Transfer. FN, FX, FA refer to different fluorescing species observed under specific conditions. rsc.org

Quantum Yield Determination and Radiative Processes

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For 4-(dialkylamino)benzoate esters, the quantum yield is highly dependent on the solvent environment.

Radiative processes (fluorescence) compete with non-radiative processes such as internal conversion and intersystem crossing. The rates of these processes (k_r for radiative decay, k_nr for non-radiative decay) determine the quantum yield and the excited-state lifetime. The strong solvent dependence of Φ_f in these compounds highlights the crucial role of solute-solvent interactions in modulating these decay pathways.

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

The most prominent feature in the photophysics of Ethyl 4-(dibutylamino)benzoate and its analogs is the phenomenon of Intramolecular Charge Transfer (ICT). Upon photoexcitation, the molecule is promoted to a locally excited (LE) state. In this state, the geometry is similar to the ground state. However, particularly in polar solvents, the molecule can undergo a conformational change to a more stable, highly polar ICT state. rsc.org

This process is often described by the Twisted Intramolecular Charge Transfer (TICT) model. According to this model, the dialkylamino group twists with respect to the plane of the phenyl ring in the excited state. This twisting decouples the nitrogen lone pair from the aromatic π-system, which facilitates a more complete electron transfer from the donor (amino group) to the acceptor (ester group), resulting in a large dipole moment in the excited state. nih.gov This TICT state is stabilized by polar solvent molecules, leading to the characteristic red-shifted emission. The size of the donor alkyl groups can influence the formation and emission of these ICT states. nih.gov

The dual fluorescence observed is a direct consequence of the equilibrium between the LE and ICT states. In nonpolar solvents, the LE state is typically the dominant emitting species. As solvent polarity increases, the ICT state is preferentially stabilized, and its emission becomes more prominent.

Solvent Effects on Photophysical Behavior (e.g., Exciplex Formation)

The photophysical properties of 4-(dialkylamino)benzoates are exceptionally sensitive to the solvent environment, a phenomenon known as solvatochromism. wikipedia.org The significant red shift of the fluorescence band with increasing solvent polarity is a hallmark of positive solvatochromism and is strong evidence for an excited state with a larger dipole moment than the ground state, consistent with the formation of an ICT state. wikipedia.org

In addition to general solvent polarity effects, specific solute-solvent interactions can occur. In some cases, particularly in the presence of small amounts of polar molecules in a nonpolar solvent, the formation of fluorescing solute-solvent exciplexes has been observed. rsc.org An exciplex is an excited-state complex formed between the solute and a solvent molecule. This leads to a distinct fluorescence band, different from both the LE and ICT emissions. For EDMAB and EDEAB, exciplex fluorescence has been identified in alkane solutions containing polar additives and even in viscous polar solvents like butan-1-ol. rsc.org

Time-Resolved Photophysics and Excited State Lifetimes

Time-resolved fluorescence spectroscopy provides critical insights into the dynamics of the excited states. For molecules exhibiting dual fluorescence, such as 4-(dialkylamino)benzoates, one can often measure different lifetimes corresponding to the LE and ICT states.

The decay of the LE fluorescence is often characterized by a fast component, as it depopulates both by emitting fluorescence and by converting to the ICT state. The rise time of the ICT fluorescence can correspond to the decay time of the LE state, providing direct evidence of the conversion process. The lifetime of the ICT state itself is also highly dependent on the solvent, as polar solvents that stabilize the state can also enhance non-radiative decay pathways, sometimes leading to a shorter lifetime in very polar environments.

Studies on EDMAB and EDEAB have confirmed the presence of multiple emitting species with distinct lifetimes, supporting the model of an equilibrium between different excited states (LE, ICT) and the formation of exciplexes in certain solvents. nih.govrsc.org Excited-state lifetime measurements have been crucial in supporting the operation of an electron-transfer mechanism in the photochemical reactions of these esters. rsc.org

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation of one of them. youtube.com In the context of a single molecule like this compound, this process is intramolecular (ICT). However, the highly polarized ICT excited state makes the molecule a potent electron donor or acceptor in intermolecular reactions.

The excited state of a 4-(dialkylamino)benzoate ester, being rich in electron density on the carboxylate side and electron-deficient on the amino side (or vice versa depending on the specific ICT model interpretation), can engage in electron transfer with other molecules in solution. For example, the excited state can be quenched by electron acceptors.

Furthermore, PET is the underlying mechanism for the photochemical cleavage of certain substituted benzoate (B1203000) esters. rsc.org For esters containing a dialkylamino group, an electron-transfer mechanism is proposed where the excited state undergoes a reaction facilitated by its charge-separated character. The efficiency of these photoreactions and the short singlet-state lifetimes observed for these esters provide strong evidence for the involvement of PET processes. rsc.org

Chemical Reactivity and Degradation Pathways

Oxidation Mechanisms (e.g., by Reactive Oxygen Species, Halogenation Reactions)

The oxidation of Ethyl 4-(dibutylamino)benzoate can occur at two main sites: the nitrogen atom of the dibutylamino group and the electron-rich aromatic ring.

Oxidation by Reactive Oxygen Species (ROS): Reactive oxygen species such as hydroxyl radicals (•OH), superoxide (B77818) anions (O₂•⁻), and hydrogen peroxide (H₂O₂) can initiate oxidative degradation. The tertiary amine is susceptible to one-electron oxidation, leading to the formation of a radical cation. This intermediate is a key species in many subsequent reactions.

The general mechanism involves the abstraction of an electron from the nitrogen atom. The resulting radical cation can then undergo several pathways:

Deprotonation: A proton can be lost from one of the α-carbons on a butyl group, forming an α-amino radical. This radical is a potent reducing agent and can be further oxidized to form an iminium ion.

Reaction with Nucleophiles: The radical cation can react with water or other nucleophiles, leading to hydroxylated products on the aromatic ring or the alkyl chains.

Dimerization: Radical-radical coupling can lead to the formation of dimeric products, such as N,N'-linked benzidine-type structures, although this is often a minor pathway for tertiary amines compared to primary or secondary amines.

Halogenation Reactions: Electrophilic aromatic substitution is a characteristic reaction of activated benzene (B151609) rings. The dibutylamino group is a strong activating, ortho-, para-directing group, making the aromatic ring highly susceptible to halogenation by reagents like chlorine (Cl₂) or bromine (Br₂), often in the presence of a Lewis acid catalyst. However, due to the high activation by the amino group, these reactions can sometimes proceed even without a catalyst. Substitution will occur predominantly at the positions ortho to the amino group (positions 3 and 5).

Reaction with hypochlorous acid (HOCl), a component of bleach, can also lead to oxidation. This can result in the formation of chlorinated organic compounds and potentially N-chlorinated species, although the latter are generally less stable for tertiary amines.

Photochemical Degradation Studies and Photoproduct Identification

This compound, like other p-aminobenzoic acid (PABA) derivatives, is designed to absorb UV radiation. This absorption can lead to photochemical degradation. While specific studies on this compound are limited, extensive research on the structurally similar sunscreen agent Padimate O (2-ethylhexyl 4-(dimethylamino)benzoate) provides significant insight into its likely photochemical fate. acs.orgbeilstein-journals.org

Upon absorption of UV light, the molecule is promoted to an excited state. This excited molecule can then undergo various degradation pathways, primarily involving the dialkylamino group. The main identified phototransformation processes include:

N-Dealkylation: The cleavage of one or both butyl groups from the nitrogen atom is a major degradation pathway. This proceeds through the formation of radical intermediates. For instance, sequential loss of butyl groups would yield Ethyl 4-(butylamino)benzoate and subsequently Ethyl 4-aminobenzoate (B8803810).

Oxidation: The amino group can be oxidized, and hydroxylation or oxidation of the alkyl chains can also occur. aakash.ac.in

These reactions lead to the formation of a complex mixture of transformation products (TPs). Based on studies of analogous compounds, a number of photoproducts can be anticipated. aakash.ac.in

| Potential Photoproduct | Formation Pathway |

|---|---|

| Ethyl 4-(butylamino)benzoate | N-Debutylation (loss of one butyl group) |

| Ethyl 4-aminobenzoate | N-Debutylation (loss of both butyl groups) |

| Ethyl 4-(N-butyl-N-hydroxybutylamino)benzoate | Hydroxylation of a butyl chain |

| Ethyl 4-(N-butyl-N-oxobutylamino)benzoate | Oxidation of a hydroxylated butyl chain |

| 4-(Dibutylamino)benzoic acid | Photo-induced ester hydrolysis |

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester linkage in this compound is susceptible to hydrolysis, which results in the cleavage of the molecule into 4-(dibutylamino)benzoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base. nih.govrsc.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This is typically a bimolecular acyl-oxygen cleavage (B_AC2) mechanism. The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated in the basic medium to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. sundarbanmahavidyalaya.in

Mechanism Steps:

Nucleophilic attack of OH⁻ on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the ethoxide (⁻OCH₂CH₃) leaving group.

Proton transfer from the newly formed carboxylic acid to the ethoxide, yielding ethanol and the carboxylate anion.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and follows a bimolecular acyl-oxygen cleavage (A_AC2) mechanism. The acid catalyst (H₃O⁺) protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water. beilstein-journals.orgnih.gov

Mechanism Steps:

Protonation of the carbonyl oxygen by H₃O⁺.

Nucleophilic attack by a water molecule on the carbonyl carbon.

Proton transfer from the attacking water molecule to the ethoxy oxygen.

Elimination of ethanol as a neutral leaving group.

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid.

The stability of the ester is pH-dependent. Generally, esters of p-aminobenzoic acid, such as benzocaine (B179285) and procaine, show increased degradation rates at both low and high pH values and exhibit maximum stability in the acidic range of pH 3 to 4. acs.orgacs.org

Radical Reaction Pathways in Chemical Systems

In chemical systems where single-electron transfer (SET) can occur (e.g., photoredox catalysis, reaction with strong oxidants), this compound can form a radical cation. beilstein-journals.orgnih.gov The aromatic amine moiety has a relatively low oxidation potential, making it a good electron donor.

Formation of the Radical Cation: Amine + Oxidant → [Amine]•⁺ + [Oxidant]•⁻

Once formed, the amine radical cation is a key intermediate that can follow several reaction pathways: nih.gov

Hydrogen Atom Transfer (HAT): The radical cation can act as a hydrogen atom donor, particularly from the α-carbon of a butyl group, to a suitable acceptor. This pathway generates an iminium ion.

Deprotonation: In the presence of a base, the radical cation can be deprotonated at the α-carbon to form a neutral α-amino radical. This radical is a strong reducing agent and can be oxidized to an iminium ion or add to electron-deficient alkenes.

C-C Bond Cleavage: While less common, cleavage of a C-C bond alpha to the nitrogen can occur, yielding an iminium ion and a neutral carbon radical. nih.gov

Reaction with Nucleophiles: The radical cation, being electrophilic, can react with nucleophiles. For example, reaction with superoxide can lead to oxygenated products.

These radical pathways are crucial in understanding the mechanisms of oxidative stress, its role as a co-initiator in photopolymerization, and its degradation in advanced oxidation processes.

Structure-Reactivity Relationships in Aromatic Amine Esters

The chemical reactivity of this compound is governed by the electronic properties of its substituents and their interaction with the aromatic ring.

Dibutylamino Group (-N(C₄H₉)₂): This is a powerful electron-donating group (EDG). Through resonance (a +M or +R effect), the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring. byjus.comlumenlearning.com This significantly increases the electron density of the ring, particularly at the ortho and para positions. This strong activation makes the ring highly susceptible to electrophilic aromatic substitution and lowers its oxidation potential. msu.edu The bulky butyl groups can provide some steric hindrance at the ortho positions, potentially favoring substitution at the para position relative to the amino group, but this position is already occupied.

Ethyl Ester Group (-COOCH₂CH₃): This is an electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic substitution through both a negative inductive effect (-I) and a negative resonance effect (-M or -R). The carbonyl group pulls electron density out of the ring, making it less nucleophilic. scribd.com An ester group typically directs incoming electrophiles to the meta position.

Based on a comprehensive search of available scientific and technical literature, there is no specific research data available for the chemical compound "this compound" corresponding to the detailed outline provided in your request.

The requested applications, including its role as a co-initiator in photopolymerization, its use in nonlinear optical (NLO) materials, organic electronics, and self-assembled materials, are not documented for this specific compound in the public domain.

Extensive research exists for a structurally similar compound, Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB/EDMAB), which is widely used and characterized in the fields of polymer chemistry and materials science. However, due to the strict instruction to focus solely on this compound, it is not possible to generate the requested article with scientific accuracy. Providing information on the dimethyl- analogue would not adhere to the specific constraints of the prompt.

Therefore, the article cannot be generated as requested due to the absence of relevant research findings for "this compound."

Applications in Advanced Materials Science and Polymer Chemistry

Advanced Functional Dyes and Sensors

The chemical compound Ethyl 4-(dibutylamino)benzoate is a derivative of p-aminobenzoic acid (PABA) characterized by the presence of a diethylamino group and an ethyl ester. While the core structure of dialkylaminobenzoates suggests potential for applications in materials science, a comprehensive review of scientific literature reveals a notable scarcity of research specifically focused on this compound for advanced functional dyes and sensors.

In the broader context of functional dyes, compounds with similar electron-donating (the dialkylamino group) and electron-withdrawing (the ester group) moieties are known to exhibit charge-transfer characteristics that can be exploited in the design of solvatochromic dyes, which change color in response to the polarity of their environment. Such properties are fundamental to the development of certain types of chemical sensors.

The longer butyl chains in this compound compared to its dimethyl or diethyl analogs would be expected to increase its lipophilicity. This modification could influence its solubility in various polymers and organic media, potentially impacting its utility in specific material formulations. However, without experimental data, this remains a theoretical consideration.

Due to the limited availability of specific research on this compound in the context of advanced functional dyes and sensors, a detailed discussion supported by data tables and extensive research findings cannot be provided at this time. Further investigation into the synthesis and photophysical characterization of this compound is required to ascertain its potential in these high-technology applications.

Analytical Methodologies for Characterization and Monitoring

Advanced Chromatographic Separation and Detection

Chromatography is a fundamental technique for separating Ethyl 4-(dibutylamino)benzoate from complex mixtures. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are pivotal in its analysis, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the analysis of aminobenzoate derivatives. For compounds similar to this compound, such as Butyl 4-aminobenzoate (B8803810), reversed-phase (RP) HPLC methods are effective. sielc.com These methods typically utilize a C18 stationary phase with a mobile phase consisting of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer. sielc.comnih.gov The retention and separation are governed by the hydrophobic interactions between the dibutylamino and ethyl ester groups of the analyte and the stationary phase. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be employed to achieve enhanced separation of related ionic and hydrophobic compounds. helixchrom.comsielc.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The NIST WebBook provides Kovats retention indices for the closely related compound, Ethyl 4-(butylamino)benzoate, on non-polar capillary columns, indicating its amenability to GC analysis. The selection of the stationary phase is critical; non-polar phases like dimethylpolysiloxane are often used. wiley-vch.de Temperature programming is employed to ensure efficient separation and good peak shape.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Analyte Example |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (5 µm) | Acetonitrile / 0.02 M Ammonium (B1175870) Acetate (B1210297) (20:80 v/v) | UV (280 nm) | p-Aminobenzoic acid and metabolites nih.gov |

| HPLC | Newcrom R1 (RP) | Acetonitrile / Water / Phosphoric Acid | UV, MS | Butyl 4-aminobenzoate sielc.com |

| GC | Dimethylpolysiloxane (e.g., DB-1) | Helium | FID | Benzoate (B1203000) Esters wiley-vch.de |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple chromatographic separation with mass spectrometric detection, provide definitive structural information and enhanced sensitivity, making them indispensable for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. Following chromatographic separation, molecules are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum serves as a chemical fingerprint. For the analogous compound Ethyl 4-(butylamino)benzoate, the NIST library indicates key fragment ions that are crucial for its identification. nih.gov The fragmentation of benzoate esters often involves the loss of the alkoxy group from the ester, which is a characteristic pathway. pharmacy180.com In a study on a similar UV filter, 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (EDB), GC-MS was used to quantify the compound in urine and wine samples with limits of quantification in the low µg/L range. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing less volatile or thermally labile compounds. The eluent from the HPLC column is introduced into a mass spectrometer, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). This technique is particularly useful for analyzing metabolites of aminobenzoates in biological matrices like plasma or serum. nih.gov For MS-compatible applications, volatile buffers such as formic acid or ammonium acetate are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comnih.gov

| Ion Type | Mass-to-Charge Ratio (m/z) | Relative Abundance |

|---|---|---|

| Molecular Ion [M]+• | 221 | Third Highest |

| Top Peak (Base Peak) | 178 | Highest |

| Second Highest Fragment | 150 | Second Highest |

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a straightforward and cost-effective method for quantifying compounds that contain a chromophore, such as the substituted benzene (B151609) ring in this compound. The method is based on the Beer-Lambert law, which correlates absorbance with concentration.

For the structurally similar compound Ethyl 4-(dimethylamino)benzoate, a strong absorbance maximum (λmax) is observed at approximately 310-313 nm in ethanol (B145695). photochemcad.com This absorbance peak is within the UV-B range. researchgate.net The position and intensity of the λmax can be influenced by the solvent used, a phenomenon known as solvatochromism. For instance, another benzoate derivative showed a shift in λmax from 256 nm in ethanol to 253 nm in cyclohexane (B81311). mdpi.com Method validation is essential and involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Compound | Solvent | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | Ethanol | 310 nm | 23,200 M⁻¹cm⁻¹ photochemcad.com |

| Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate | Ethanol | 256 nm mdpi.com | Not Reported |

| Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate | Cyclohexane | 253 nm mdpi.com | Not Reported |

Sample Preparation and Enrichment Techniques for Trace Analysis

Effective sample preparation is critical for accurate analysis, especially when dealing with low concentrations of the analyte in complex matrices. The goal is to isolate and concentrate this compound while removing interfering substances.

Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquids. For aminobenzoates, which are basic, extraction can be manipulated by adjusting the pH of the aqueous phase.

Membrane-Assisted Liquid-Liquid Extraction: For trace analysis, more advanced techniques are employed. A study on the UV filter EDB utilized a flow-cell for microporous membrane-assisted liquid-liquid extraction. nih.gov This method allowed for the extraction of the analyte from a 7.9 mL aqueous sample (donor solution) into a small 200 µL volume of an organic solvent (decane) serving as the acceptor solution. nih.gov This process effectively enriches the analyte, significantly improving detection limits. Key variables optimized in such a method include the choice of organic solvent, extraction time, sample pH, and ionic strength. nih.gov This technique has proven effective for extracting EDB from complex matrices like urine, demonstrating its utility for trace analysis. nih.gov

| Parameter | Condition/Value |

|---|---|

| Analyte Example | 2-ethylhexyl 4-(dimethylamino)benzoate (EDB) nih.gov |

| Sample Matrix | Urine, Wine nih.gov |

| Donor Solution Volume | 7.9 mL nih.gov |

| Acceptor Solution | 200 µL of decane (B31447) nih.gov |

| Limit of Quantification (Urine) | 1 µg L⁻¹ nih.gov |

| Limit of Quantification (Wine) | 3 µg L⁻¹ nih.gov |

Compound Index

| Compound Name |

|---|

| 2-ethylhexyl 4-(dimethylamino)benzoate |

| Acetonitrile |

| Ammonium Acetate |

| Butyl 4-aminobenzoate |

| Cyclohexane |

| Decane |

| Ethanol |

| Ethyl 4-(butylamino)benzoate |

| This compound |

| Ethyl 4-(dimethylamino)benzoate |

| Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate |

| Formic Acid |

| Helium |

| p-Aminobenzoic acid |

| Phosphoric Acid |

Environmental Chemistry and Ecotransformation Studies

Biodegradation and Abiotic Transformation in Environmental Compartments

Specific studies on the biodegradation and abiotic transformation of Ethyl 4-(dibutylamino)benzoate in environmental compartments are not available in the reviewed scientific literature. Consequently, information regarding the microbial degradation pathways or the chemical transformation processes, such as hydrolysis or photolysis, under typical environmental conditions could not be found.

Investigation of Environmental Transformation Products

Due to the absence of studies on the degradation of this compound, there is no information available regarding its environmental transformation products. Research to identify and characterize the metabolites or degradation intermediates that may be formed in the environment has not been published.

Future Research Directions and Interdisciplinary Prospects

Advancements in Sustainable Synthetic Methodologies

The future synthesis of Ethyl 4-(dibutylamino)benzoate is expected to pivot towards green chemistry principles, minimizing environmental impact and enhancing efficiency. Traditional esterification methods often rely on harsh conditions and volatile organic solvents. Future methodologies will likely focus on cleaner, more atom-economical routes.

Key areas for advancement include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating. Research into microwave-assisted synthesis of dialkylaminobenzoates has shown promise for achieving high yields rapidly. researchgate.net

Phase-Transfer Catalysis (PTC): Solvent-free PTC methods offer a significant green advantage by eliminating hazardous solvents and simplifying product purification. researchgate.netbohrium.com This approach has been successfully applied to similar aromatic esters, suggesting its viability for this compound. bohrium.com

Biocatalysis: The use of enzymes, such as lipases, for esterification reactions represents a highly sustainable approach. researchgate.net Biocatalytic methods operate under mild conditions, exhibit high selectivity, reduce byproduct formation, and are environmentally benign. researchgate.net

Novel Catalytic Systems: The development of innovative catalysts, such as bimetallic oxide clusters that utilize molecular oxygen as the sole oxidant, could lead to highly efficient and waste-free synthesis processes. labmanager.com

Table 1: Comparison of Synthetic Methodologies for Aromatic Esters

| Methodology | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Traditional Esterification | Well-established procedures | Harsh conditions, use of hazardous solvents, potential for byproducts | Replacement with greener alternatives |

| Microwave-Assisted | Rapid reaction times, energy efficiency, higher yields bohrium.com | Requires specialized equipment | Optimization of parameters for scale-up |

| Phase-Transfer Catalysis | Solvent-free conditions, simplified work-up, high purity researchgate.netbohrium.com | Catalyst cost and recyclability | Development of reusable catalysts |

| Biocatalysis (Enzymatic) | Mild conditions, high selectivity, environmentally friendly researchgate.net | Slower reaction rates, enzyme stability and cost | Enzyme immobilization and engineering for enhanced stability |

| Advanced Catalysis | High atom economy, use of benign oxidants (O2) labmanager.com | Catalyst development is complex and costly | Exploring a wider range of substrates and reaction types |

Exploration of Novel Material Science Applications

The molecular structure of this compound, featuring an electron-donating dialkylamino group and an electron-withdrawing carboxylate group attached to a benzene (B151609) ring, makes it an intriguing candidate for advanced materials.

Nonlinear Optical (NLO) Materials: Molecules with strong electron donor-acceptor systems often exhibit significant third-order NLO properties, which are crucial for applications in optical computing, all-optical switching, and optical power limiting. uobasrah.edu.iq Research on analogous azo dyes derived from ethyl-4-amino benzoate (B1203000) has demonstrated promising NLO properties. uobasrah.edu.iq Future work could involve synthesizing and characterizing this compound and its derivatives for similar applications in photonics and optoelectronics. nih.govmdpi.com

Organogelators: Certain benzoate derivatives have shown potential as organogelators, capable of immobilizing organic solvents within a semi-solid matrix. mdpi.com This property is highly valuable for applications such as oil spill remediation. mdpi.com The specific arrangement of functional groups in this compound could facilitate the intermolecular forces necessary for gel formation, a prospect worthy of future investigation.

Polymer Science: The compound could serve as a functional monomer or additive in polymer synthesis. Its incorporation into polymer chains could impart specific properties, such as UV absorption or altered polarity. For instance, related benzoate structures have been used as precursors for epoxy resin curing agents and accelerators.

Table 2: Potential Material Science Applications

| Application Area | Key Structural Feature | Potential Function |

|---|---|---|

| Nonlinear Optics | Donor-Acceptor (D-A) system (Dibutylamino + Benzoate) | Optical switching, frequency conversion uobasrah.edu.iqnih.govresearchgate.net |

| Environmental Remediation | Aromatic and aliphatic moieties | Organogelator for oil spill cleanup mdpi.com |

| Advanced Polymers | Reactive functional groups | Functional monomer, UV-stabilizing additive, curing agent precursor |

Enhanced Theoretical Modeling for Predictive Design and Property Optimization

Computational chemistry provides powerful tools for accelerating materials discovery by predicting molecular properties before synthesis. Theoretical modeling of this compound can guide the design of new derivatives with optimized characteristics.

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including electronic structure, vibrational spectra, and reactivity. figshare.comresearchgate.net For this compound, DFT can model the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to estimate the electronic band gap and predict NLO properties. acs.org

Time-Dependent DFT (TD-DFT): This method can simulate electronic absorption spectra (UV-Vis) and model the dynamics of electronic excitation. acs.org TD-DFT is particularly useful for designing molecules with specific optical properties for applications in dyes, sensors, or photosensitizers. figshare.com

Molecular Docking and Simulation: For potential biological or environmental interactions, molecular modeling can predict how the molecule binds to specific proteins or receptors. nih.gov This predictive capability is crucial for designing compounds with targeted activities while minimizing off-target effects.

Table 3: Predictive Power of Theoretical Modeling

| Modeling Technique | Predicted Properties | Application in Design and Optimization |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, HOMO-LUMO gap, hyperpolarizability (NLO) figshare.comacs.org | Screening candidates for NLO activity; predicting stability and reactivity. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transition energies acs.org | Designing molecules with tailored optical absorption for sensors or photonic devices. |

| Molecular Dynamics (MD) | Conformational analysis, solvent interactions, binding affinities | Optimizing solubility; predicting behavior in different media or at interfaces. |

Integration into Hybrid Material Systems and Nanotechnologies

A significant future direction lies in incorporating this compound into more complex material systems, leveraging its properties at the nanoscale.

Functionalized Nanoparticles: The compound could be used as a surface ligand for nanoparticles (e.g., gold, quantum dots), modifying their solubility, stability, and electronic properties. The intrinsic fluorescence observed in nanoparticles derived from the related para-aminobenzoic acid suggests potential for creating trackable delivery systems. nih.gov

Polymer Nanocomposites: Dispersing this compound or its derivatives within a polymer matrix could create nanocomposites with enhanced optical or mechanical properties. For example, integrating a high-NLO molecule into a processable polymer film is a key strategy for creating practical optoelectronic devices. nih.gov

Self-Assembled Monolayers (SAMs): The benzoate functional group could serve as an anchor to form SAMs on various oxide surfaces. The dibutylamino group would then be exposed, allowing for the precise tuning of surface properties like hydrophobicity or reactivity.

Interdisciplinary Research with Emerging Technologies

The unique properties of this compound position it at the intersection of chemistry, materials science, physics, and engineering. Future breakthroughs will likely emerge from interdisciplinary collaborations.

Photonics and Information Technology: The development of NLO materials based on this compound directly feeds into the creation of next-generation optical communication systems, requiring collaboration between synthetic chemists and optical physicists.

Environmental Science and Engineering: Exploring its potential as an organogelator for pollution control necessitates joint efforts between materials scientists and environmental engineers to test efficacy and scalability. mdpi.com

Biomedical Engineering: Functionalized nanoparticles using aminobenzoate derivatives for applications like gene delivery are at the forefront of nanomedicine. nih.gov This requires a deep integration of organic synthesis, nanotechnology, and cellular biology.

Table 4: Interdisciplinary Prospects and Technological Integration

| Potential Application | Key Property | Interacting Disciplines | Emerging Technology |

|---|---|---|---|

| All-Optical Switching | Nonlinear Refractive Index | Chemistry, Optical Physics | Photonics, High-Speed Telecommunications uobasrah.edu.iq |

| Oil Spill Remediation | Organogelation | Materials Science, Environmental Engineering | Advanced Cleanup Technologies mdpi.com |

| Nanosensors | Surface Functionalization | Chemistry, Nanotechnology, Electronics | Internet of Things (IoT), Diagnostics |

| Targeted Drug/Gene Delivery | Biocompatibility, Surface Chemistry | Organic Chemistry, Biomedical Engineering, Biology | Nanomedicine, Gene Therapy nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(dibutylamino)benzoate, and how can side reactions be minimized?

- Methodology : this compound can be synthesized via N-alkylation of ethyl 4-aminobenzoate with dibutyl halides. Key steps include:

- Reagent Ratios : Use a 1:4.6 molar ratio of ethyl 4-aminobenzoate to dibutylating agent (e.g., 1-bromobutane) to reduce dibutyl byproduct formation.

- Temperature Control : Maintain reaction temperature at 60°C to balance reaction rate and selectivity.

- Catalyst : Triethylamine (1.2 equivalents) as a base to neutralize HBr byproducts.

- Purification : Column chromatography or recrystallization to isolate the product (yield ~75%) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- Chromatography : Thin-layer chromatography (TLC) with UV visualization for preliminary purity assessment.

- Spectroscopy : Confirm structure via -NMR (e.g., characteristic peaks for ethyl ester at δ 1.3–1.4 ppm and aromatic protons at δ 6.5–8.0 ppm) and -NMR.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]) .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritant risk: Xi symbol).

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.

- First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How does this compound compare to dimethylamino analogs in photopolymerization efficiency?

- Experimental Design :

- Degree of Conversion (DC) : Use Fourier-transform infrared spectroscopy (FTIR) to monitor C=C bond conversion in resin cements. Ethyl 4-(dimethylamino)benzoate exhibits higher DC (~80%) than dibutylamino derivatives due to steric hindrance from butyl groups reducing reactivity.

- Co-initiator Synergy : Pair with camphorquinone (CQ) at a 1:2 CQ/amine ratio to optimize free radical generation .

Q. What crystallographic methods are suitable for resolving the structure of this compound derivatives?

- Crystallography Workflow :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing.

- Refinement : SHELXL for least-squares refinement; anisotropic displacement parameters for non-H atoms.

- Validation : Check R-factor (<5%) and residual electron density maps .

Q. How do substituents on the benzoate ring influence the antitumor activity of this compound analogs?

- Pharmacological Screening :

- In Vitro Assays : Test cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Derivatives with electron-withdrawing groups (e.g., nitro, cyano) show enhanced activity due to increased cellular uptake.

- Structure-Activity Relationship (SAR) : Correlate LogP values (e.g., ~3.2 for ethyl 4-(dimethylamino)benzoate) with membrane permeability .

Q. What challenges arise in reconciling conflicting reactivity data for this compound in different solvent systems?

- Data Contradiction Analysis :

- Solvent Polarity : In polar solvents (e.g., DMF), the amine group’s nucleophilicity decreases due to solvation, reducing alkylation efficiency.

- Steric Effects : In non-polar solvents (e.g., toluene), dibutylamino groups hinder reagent access, slowing reaction kinetics.

- Resolution : Optimize solvent choice (e.g., dioxane) to balance polarity and steric accessibility .

Methodological Notes

- References : Ensure citations align with the SHELX software suite for crystallography and NMR spectral libraries for structural validation .

- Data Reproducibility : Report reaction yields, spectral peaks, and crystallographic parameters (e.g., unit cell dimensions) in full detail to enable replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.